1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group, two methyl groups, and a pyridine ring with a carboxylic acid functional group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but lacks the cyclopropyl and methyl groups.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups but different functional groups on the pyridine ring.
Uniqueness
1-cyclopropyl-2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
1247750-97-5 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-cyclopropyl-2,4-dimethyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-5-9(13)12(8-3-4-8)7(2)10(6)11(14)15/h5,8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
UUNSWCXBTFCIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)O)C)C2CC2 |
Purity |
0 |
Origin of Product |
United States |
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